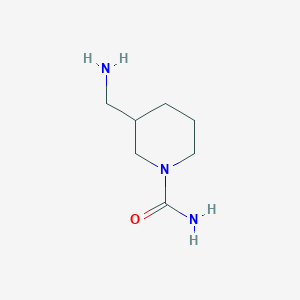

3-(Aminomethyl)piperidine-1-carboxamide

Description

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

3-(aminomethyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C7H15N3O/c8-4-6-2-1-3-10(5-6)7(9)11/h6H,1-5,8H2,(H2,9,11) |

InChI Key |

SBKQYEDAEHMIOI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C(=O)N)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Isomerism and Substitution Effects

- 3AMP vs. 4AMP in Perovskite Applications: In 2D perovskites, 3-(aminomethyl)piperidinium (3AMP) and 4-(aminomethyl)piperidinium (4AMP) differ in spacer cation orientation. 3AMP forms Dion–Jacobson phases with stronger interlayer interactions, enhancing stability compared to Ruddlesden–Popper phases formed by 4AMP . Key Insight: Substitution position (3 vs. 4) dictates crystal packing and optoelectronic properties.

Carboxamide vs. Carboxylate Derivatives :

Compounds like PF-04457845 (N-pyridazin-3-yl-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide) exhibit potent FAAH inhibition due to electron-withdrawing substituents on the carboxamide group, enhancing enzyme affinity . In contrast, nipecotic acid prodrugs (piperidine-3-carboxylic acid derivatives) prioritize blood-brain barrier penetration via esterification, highlighting functional group trade-offs .

Pharmacological Activity Comparisons

Anti-Tubercular Agents :

3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide demonstrated superior binding affinity to Mycobacterium tuberculosis targets (e.g., InhA) compared to control drugs like isoniazid. Substituents such as fluorophenyl and oxadiazole enhance hydrophobic interactions and metabolic stability .Enzyme Inhibitors :

- ASP8477 (3-pyridyl 4-(phenylcarbamoyl)piperidine-1-carboxylate) targets FAAH but shows reduced selectivity compared to PF-04457845, which has trifluoromethylpyridine and benzylidene groups for improved specificity .

- N-(Pyridin-3-yl)piperidine-1-carboxamide (7b) synthesized via Pd-catalyzed coupling exhibits moderate bioactivity, emphasizing the role of aryl substituents in modulating efficacy .

Stereochemical and Conformational Influences

- (3S)-3-(Aminomethyl)piperidine-1-carboximidamide (PDB ligand 04H) shows chiral specificity in binding pocket interactions, underscoring the importance of stereochemistry in drug design .

Data Table: Key Piperidine-Carboxamide Derivatives and Properties

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Aminomethyl)piperidine-1-carboxamide, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves amidation or substitution reactions. Key steps include coupling piperidine derivatives with carboxamide precursors under controlled conditions. For example, reaction temperature (60–80°C), solvent choice (e.g., DMF or THF for polar intermediates), and stoichiometric ratios of reagents (e.g., 1.2:1 amine-to-acyl chloride ratio) are critical for yield optimization. Purification via column chromatography or recrystallization ensures product integrity .

Q. Which analytical techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms proton and carbon environments, while High-Resolution Mass Spectrometry (HR-MS) validates molecular weight. X-ray crystallography resolves 3D conformation, and Infrared (IR) spectroscopy identifies functional groups like amides (≈1650 cm⁻¹) and amines (≈3300 cm⁻¹). Cross-referencing with computational models (e.g., DFT calculations) enhances accuracy .

Advanced Research Questions

Q. How can researchers investigate the thermodynamic stability of this compound under varying environmental conditions?

- Methodological Answer : Differential Scanning Calorimetry (DSC) measures phase transitions (melting points, decomposition temperatures), while Thermogravimetric Analysis (TGA) quantifies thermal stability. Solubility studies in buffers (pH 2–10) assess stability in physiological conditions. Computational modeling (e.g., molecular dynamics simulations) predicts degradation pathways under stress (e.g., oxidative or hydrolytic environments) .

Q. What methodologies are employed to study the interaction of this compound with biological targets, and how can conflicting data from different studies be reconciled?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinity (KD values). In vitro assays (e.g., enzyme inhibition) validate target modulation. Conflicting results (e.g., varying IC₅₀ values) may arise from assay conditions (pH, ionic strength) or off-target effects. Meta-analyses comparing orthogonal datasets (e.g., SPR vs. cellular assays) clarify discrepancies .

Q. What strategies can optimize multi-step synthesis pathways for this compound derivatives to enhance scalability and purity?

- Methodological Answer : Flow chemistry improves reaction control and scalability by minimizing side products. Protecting groups (e.g., Boc for amines) enhance regioselectivity. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor intermediate formation. Quality-by-Design (QbD) frameworks optimize parameters (e.g., residence time, catalyst loading) for gram-scale synthesis .

Q. How can advanced chromatographic techniques resolve this compound in complex biological matrices?

- Methodological Answer : Ultra-HPLC (UHPLC) with tandem MS detection achieves high sensitivity (LOD <1 ng/mL). Gradient elution (e.g., 5–95% acetonitrile in 10 min) separates analytes from matrix interferents. Sample preparation via solid-phase extraction (SPE) or protein precipitation reduces background noise. Method validation follows ICH guidelines for precision (RSD <5%) and recovery (>90%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.